

Oxacillin Sodium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: OXACILLIN SODIUM

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Abstract

Oxacillin sodium, a narrow-spectrum beta-lactam antibiotic, remains a critical therapeutic agent for infections caused by penicillinase-producing *Staphylococcus aureus*. This document provides an in-depth technical overview of **oxacillin sodium**, including its chemical properties, mechanism of action, pharmacokinetic profile, and the molecular basis of bacterial resistance. Detailed experimental protocols for susceptibility testing are provided, alongside a discussion of its clinical applications and safety profile. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and pharmaceutical scientists engaged in the study and development of antimicrobial agents.

Chemical and Physical Properties

Oxacillin sodium is a semisynthetic, penicillinase-resistant penicillin.[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1173-88-2	[2][3][4][5]
Molecular Formula	C ₁₉ H ₁₈ N ₃ NaO ₅ S	[2][3][4][5]
Molecular Weight	423.42 g/mol	[3][5]
Appearance	White to almost white crystalline powder	[6]
Solubility	Water: 50-52 mg/mL	[6]
Storage Temperature	2-8 °C	[6][7]

Mechanism of Action

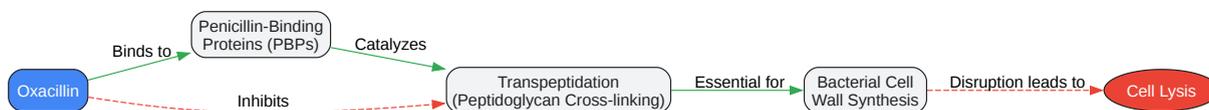
Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][8]

The core mechanism involves the following steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** Oxacillin's β -lactam ring covalently binds to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][8][9]
- **Inhibition of Transpeptidation:** This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[1][9]
- **Cell Wall Destabilization:** The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure.[3][8]
- **Cell Lysis:** The compromised cell wall integrity ultimately results in bacterial cell lysis and death.[1][2]

A key feature of oxacillin is its resistance to degradation by penicillinase (a type of β -lactamase) produced by some bacteria, which makes it effective against penicillin-resistant staphylococci.

[3]



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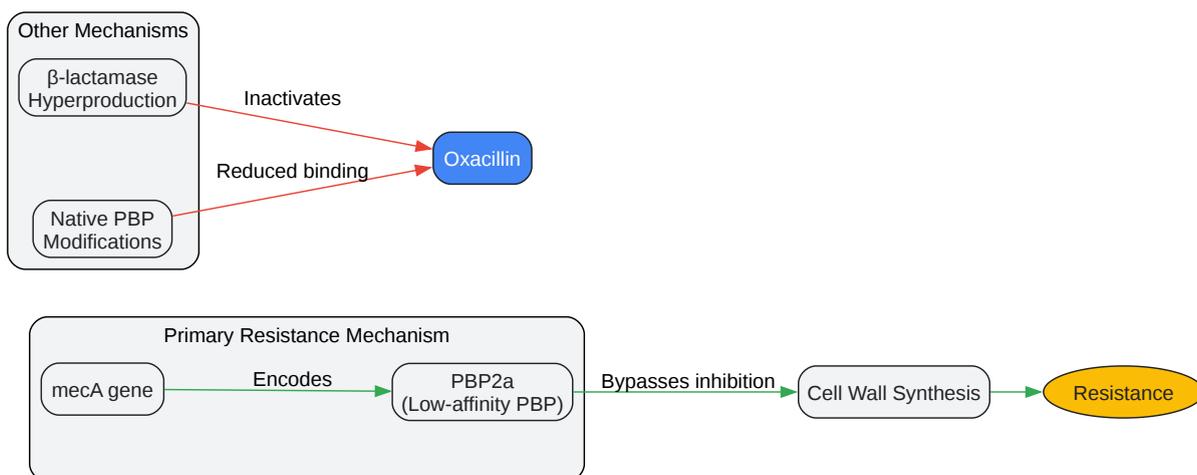
Mechanism of action of oxacillin leading to bacterial cell lysis.

Mechanisms of Resistance

The primary mechanism of resistance to oxacillin in *Staphylococcus aureus* is the acquisition of the *mecA* gene.[10] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β -lactam antibiotics, including oxacillin.[11] Therefore, even in the presence of oxacillin, PBP2a can continue to catalyze the synthesis of the bacterial cell wall.

Other, less common mechanisms of oxacillin resistance include:

- Hyperproduction of β -lactamase: Some strains can produce large quantities of β -lactamase, which can inactivate oxacillin.[6][7]
- Modifications in native PBPs: Mutations in the genes encoding for native PBPs can also lead to reduced affinity for oxacillin.[7]



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Mechanisms of bacterial resistance to oxacillin.

Pharmacokinetics

Parameter	Description	Reference(s)
Absorption	Incompletely absorbed from the GI tract; typically administered parenterally (IV or IM).[9]	[9]
Distribution	Well-distributed into various body fluids and tissues, including synovial, pleural, and pericardial fluids.[9][12] Crosses the placenta and is found in breast milk.[9]	[9][12]
Protein Binding	Approximately 93% bound to plasma proteins.[9][12]	[9][12]
Metabolism	Partially metabolized in the liver to both active and inactive metabolites.[9][12]	[9][12]
Excretion	Primarily excreted unchanged in the urine via glomerular filtration and active tubular secretion.[1][13][14] A smaller portion is eliminated through bile.[12][14]	[1][12][13][14]
Half-life	Approximately 20 to 30 minutes in adults with normal renal function.[1][12]	[1][12]

Clinical Applications

Oxacillin is indicated for the treatment of infections caused by susceptible penicillinase-producing staphylococci.[2][13] Common clinical uses include:

- Skin and soft tissue infections[1]
- Respiratory tract infections[1]

- Osteomyelitis (bone infections)[2]
- Endocarditis (infection of the heart lining)[1]
- Bacteremia (bloodstream infections)[12]

Experimental Protocols: Oxacillin Susceptibility Testing

Accurate determination of oxacillin susceptibility is crucial for guiding appropriate antibiotic therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of oxacillin.

Methodology:

- **Prepare Inoculum:** From a pure culture of the test organism, prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- **Dilute Inoculum:** Dilute the standardized suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of a microtiter plate.
- **Prepare Oxacillin Dilutions:** Prepare serial twofold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth.
- **Inoculate Plate:** Inoculate the wells of the microtiter plate with the diluted bacterial suspension.
- **Incubation:** Incubate the plate at 35°C for 16-20 hours. For detecting oxacillin resistance in *S. aureus*, incubation for a full 24 hours is recommended.[15]
- **Read Results:** The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.

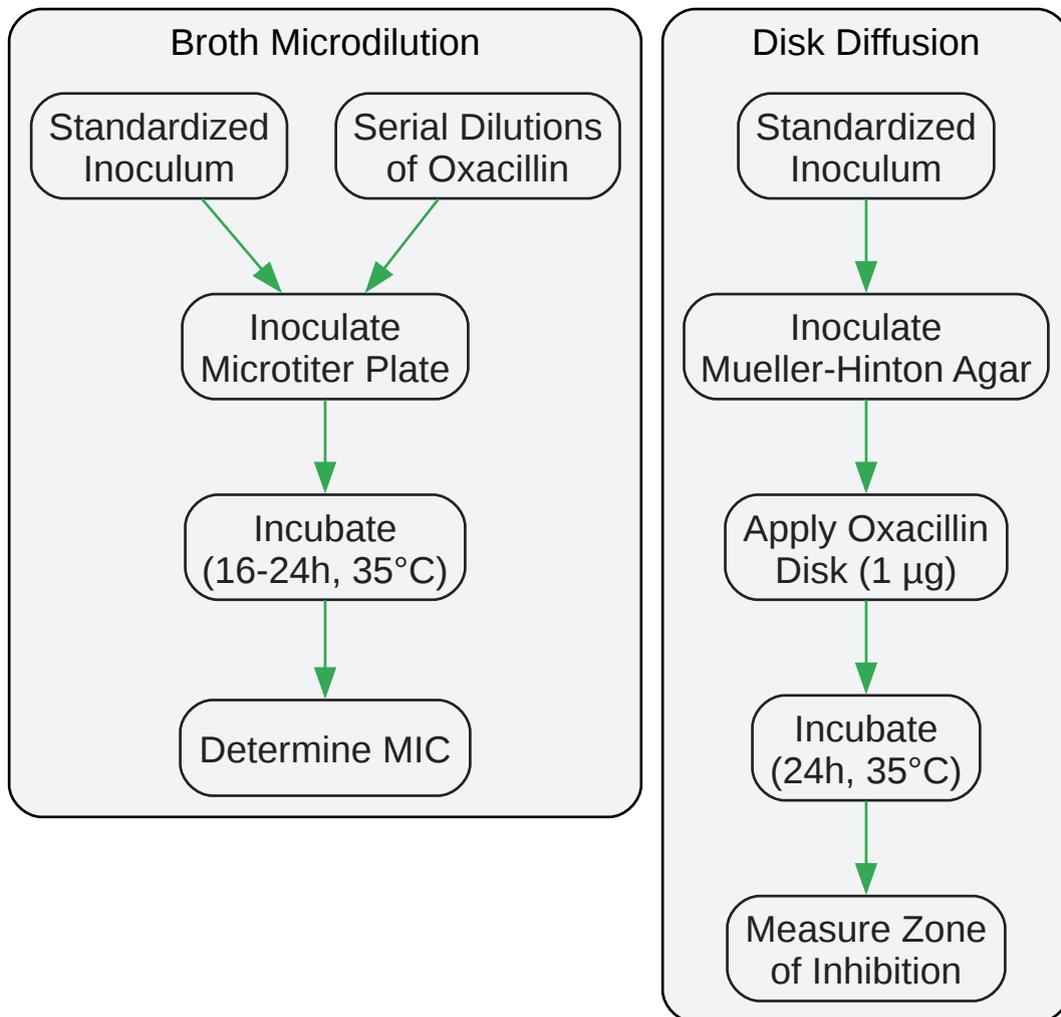
Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

Methodology:

- **Prepare Inoculum:** Prepare a standardized inoculum as described for the broth microdilution method.
- **Inoculate Agar Plate:** Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
- **Apply Disk:** Place an oxacillin disk (1 µg) on the agar surface.
- **Incubation:** Incubate the plate at 35°C for 24 hours.
- **Measure Zone of Inhibition:** Measure the diameter of the zone of complete growth inhibition around the disk.
- **Interpret Results:** Interpret the zone size according to CLSI guidelines to determine if the organism is susceptible, intermediate, or resistant.

Note: Cefoxitin is often used as a surrogate for predicting mecA-mediated oxacillin resistance in *S. aureus* due to its better induction of the mecA gene.[\[10\]](#)[\[16\]](#)



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Workflow for oxacillin susceptibility testing methods.

Adverse Effects and Contraindications

Common adverse effects associated with oxacillin use include:

- Diarrhea, nausea, and vomiting[17][18]
- Injection site reactions (pain, swelling)[4]
- Rash[4][5]

Serious but less common adverse effects can include:

- Hypersensitivity reactions, including anaphylaxis[1][5]
- Kidney or liver damage[4]
- Blood disorders such as neutropenia and agranulocytosis[4][13]
- Clostridium difficile-associated diarrhea[17]

Oxacillin is contraindicated in patients with a known allergy to penicillins, cephalosporins, or imipenem.[5][18]

Conclusion

Oxacillin sodium remains a valuable antibiotic for treating infections caused by penicillinase-producing staphylococci. A thorough understanding of its chemical properties, mechanism of action, and the molecular basis of resistance is essential for its effective clinical use and for the development of new antimicrobial strategies. The standardized experimental protocols for susceptibility testing are critical for guiding appropriate therapeutic decisions and monitoring the emergence of resistance. As with all antibiotics, prudent use is necessary to preserve its efficacy for future generations.

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